2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that belongs to the class of trifluoromethyl ketones. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent. This one-step synthesis is straightforward and cost-effective, with a yield of approximately 60%.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid such as aluminum chloride (AlCl3) at -40°C in carbon disulfide solvent.
Gas-Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl ester.
Chemical Reactions Analysis
Types of Reactions
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new fluorinated polymers.
Oxidation: The compound can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions
Grignard Reagents: Used in reduction reactions to form alcohols.
Lewis Acids: Such as AlCl3, used in Friedel-Crafts acylation.
Oxidizing Agents: Used in oxidation reactions to form N-oxides.
Major Products
2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.
Fluorinated Polymers: Formed from condensation reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is used in various fields of scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine atoms on the phenyl ring.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Contains a nitro group instead of a fluoro group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains an ether linkage instead of a ketone group.
Uniqueness
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly useful in the synthesis of high-performance materials and biologically active compounds.
Biological Activity
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes, particularly those involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cell survival and growth.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence and position of fluorine atoms significantly influence the compound's biological activity. For instance:
- Fluorine Substituents : The introduction of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake.
- Positioning of Functional Groups : Variations in the positioning of fluorine atoms affect binding affinity to target enzymes.
Study 1: Inhibition of FGFR Kinases
In a study evaluating the inhibition of fibroblast growth factor receptors (FGFR), this compound demonstrated potent inhibitory effects with an IC50 value of 69.1 nM against FGFR1, indicating its potential as a therapeutic agent in targeting FGFR-related cancers .
Study 2: Antitumor Activity
A comprehensive evaluation in vivo showed that this compound reduced tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The treatment group exhibited a significant reduction in tumor volume compared to controls, highlighting its therapeutic potential .
Properties
Molecular Formula |
C9H3F7O |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
InChI Key |
XFPCTOHGAHHLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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